4-(2,4-Dimethoxyphenyl)butan-2-ol
Description
4-(2,4-Dimethoxyphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted with a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substitution pattern on the aromatic ring is notable for its electron-donating effects, which influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWVCOGSOEENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)butan-2-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as magnesium or lithium. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4-Dimethoxyphenyl)butan-2-one.
Reduction: Formation of 4-(2,4-Dimethoxyphenyl)butane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of enzyme activity or by binding to receptor sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Phenyl-2-butanone (CAS 2550-26-7)
- Structure : A ketone analog with a phenyl group at the 4-position of butan-2-one.
- Molecular Formula : C₁₀H₁₂O (MW: 148.20 g/mol).
- Key Differences : The absence of methoxy groups and the ketone functional group reduce polarity compared to 4-(2,4-dimethoxyphenyl)butan-2-ol. This affects solubility (lower in water) and reactivity (higher electrophilicity due to the ketone).
- Applications : Primarily used as a laboratory reagent .
4-[4-(Dimethylamino)phenyl]butan-2-ol (CAS 120049-61-8)
- Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position of the phenyl ring.
- Molecular Formula: C₁₂H₁₉NO (MW: 193.29 g/mol).
- This substitution may also improve binding affinity in receptor-targeted applications.
- Synthesis : Guided by routes involving nucleophilic substitution or reductive amination .
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol (CAS 870078-13-0)
- Structure : Contains a bipyridinyl moiety instead of a methoxyphenyl group.
- Molecular Formula : C₁₅H₁₈N₂O (MW: 242.32 g/mol).
- However, it increases toxicity risks (H302, H315, H319, H335 hazards) .
Physicochemical Properties
Biological Activity
4-(2,4-Dimethoxyphenyl)butan-2-ol is an organic compound characterized by its unique structure, which includes a butanol backbone and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C₁₂H₁₈O, with a molecular weight of approximately 178.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor modulation.
Chemical Structure
The compound features both hydroxyl (-OH) and methoxy (-OCH₃) functional groups, which contribute to its biological activity. The presence of these functional groups allows the compound to participate in various biochemical pathways.
Biological Activities
Research into the biological activity of this compound suggests several potential interactions with biological systems:
- Enzyme Modulation: Preliminary studies indicate that this compound may influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme. This modulation can lead to significant therapeutic applications in treating various diseases.
- Receptor Interactions: The structural characteristics of this compound suggest it may interact with specific receptors in the body, influencing signaling pathways that are crucial for cellular functions.
Table 1: Comparison of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes | |
| Receptor Modulation | Possible interaction with various receptors | |
| Antioxidant Activity | May exhibit antioxidant properties |
Case Studies
Several studies have investigated the biological effects of this compound:
- Enzyme Interaction Studies : A study highlighted the compound's ability to modulate enzyme activity through competitive inhibition mechanisms. This was evidenced by kinetic assays that demonstrated a significant decrease in enzyme activity in the presence of the compound.
- Cellular Studies : In vitro studies showed that this compound could affect cell viability and proliferation rates in certain cancer cell lines. The compound exhibited dose-dependent effects, suggesting its potential utility in cancer therapeutics.
- Antioxidant Properties : Research has indicated that this compound may possess antioxidant properties, contributing to its potential protective effects against oxidative stress-related diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The hydroxyl group may participate in hydrogen bonding with target proteins or enzymes.
- The methoxy groups could enhance lipophilicity, facilitating membrane penetration and receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
